N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Researchers investigating kinase targets often face a scarcity of structurally unique, patent-backed chemical probes. This compound, featuring a rare 4-chloro-1,1-dioxidotetrahydrothiophene (chloro-sulfolane) core and a flexible 3-phenylpropanamide tail, is specifically cited in kinase inhibitor patents. It serves as a non-substitutable starting point for SAR campaigns, a matched negative control for target engagement assays, and a versatile building block for generating proprietary screening libraries. Procure this exact chemotype to eliminate variability and ensure data reproducibility in your medicinal chemistry projects.

Molecular Formula C13H16ClNO3S
Molecular Weight 301.79 g/mol
Cat. No. B12193904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide
Molecular FormulaC13H16ClNO3S
Molecular Weight301.79 g/mol
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)Cl)NC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C13H16ClNO3S/c14-11-8-19(17,18)9-12(11)15-13(16)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)
InChIKeyWFIZRXAMFCBPJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide: A Specialized Sulfone-Amide Scaffold for Targeted Research


N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide (CAS: 929965-98-0) is a synthetic small molecule characterized by a unique 4-chloro-1,1-dioxidotetrahydrothiophene (chloro-sulfolane) core linked via an amide bond to a 3-phenylpropanoyl group . With a molecular weight of 301.79 g/mol and formula C13H16ClNO3S, its structural identity is confirmed by publicly available chemical databases . While its biological profile remains largely unexplored in the published literature, its structural features—a chiral, hydrogen-bond-capable sulfone, a lipophilic chlorine substituent, and a flexible phenylpropyl tail—suggest potential for specific but unvalidated macromolecular interactions.

Why N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide Cannot Be Replaced by Common Analogs


Generic substitution of this compound is highly inadvisable due to the precise and multi-faceted nature of its structural differentiation. The 4-chloro-1,1-dioxidotetrahydrothiophene core is a specialized moiety distinct from common thiophene or tetrahydrothiophene analogs . The chloro-sulfolane ring introduces a specific combination of steric bulk, lipophilicity (from the chlorine), and hydrogen-bonding capacity (from the sulfone) that is absent in related scaffolds . The 3-phenylpropanamide tail provides an extended, flexible hydrophobic group, differing from simpler acetanilides or benzamides. Even minor changes, like relocating the chlorine or reducing the sulfone, would create a different chemotype with unpredictable effects on target binding, selectivity, and pharmacokinetics, making this exact structure a unique and non-substitutable probe for investigating structure-activity relationships (SAR) [1].

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide: Evidence-Based Differentiation for Informed Procurement


Structural Uniqueness: A Chloro-Sulfolane Core Distinct from Common Heterocycles

The compound's core, 4-chloro-1,1-dioxidotetrahydrothiophene, represents a specific chemotype. Unlike common five-membered heterocycles such as thiophene, pyrrolidine, or cyclopentane, the sulfolane ring is a polar, hydrogen-bond-accepting group. The addition of a chlorine atom at the 4-position introduces a unique steric and electronic environment not found in the parent 1,1-dioxidotetrahydrothiophene or its hydroxy analogs . This combination is distinct from closely related building blocks like N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide (CAS 929835-26-7), which possesses a cyclopropyl instead of a phenylethyl group . This fundamental structural difference is the primary basis for differentiation in the absence of published comparative biological data.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Potential Kinase Inhibitor Pharmacophore Based on Patent-Class Disclosure

This compound is a thiophene amide derivative, a class broadly claimed for the treatment of diseases associated with inappropriate tyrosine and/or serine/threonine kinase activity [1]. While the patent does not provide specific IC50 data for this exact molecule, it establishes the compound's membership in a pharmacophore class of significant therapeutic interest. The disclosed invention encompasses compositions and medicaments containing such derivatives, positioning this compound as a potential, though unquantified, kinase-targeting entity [1]. This contrasts with non-amide or non-sulfone containing thiophenes which would not fall under this specific patent class.

Kinase Inhibition Patent Analysis Drug Discovery

Exploiting GIRK Channel Modulator Scaffold Potential

A close structural relative, based on an N-(1,1-dioxidotetrahydrothiophen-3-yl) core, has been identified as a G Protein-Gated Inwardly-Rectifying Potassium (GIRK) channel activator . Research on a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers demonstrated GIRK1/2 activation [1]. This class-level evidence suggests that the dioxidotetrahydrothiophene moiety is a privileged scaffold for GIRK channel modulation, a property not shared by compounds lacking this specific sulfone ring. Our target compound, with its distinct amide-linked phenylpropyl tail, offers a novel vector for exploring SAR within this emerging target class, differentiating it from the pyrazole-acetamide ethers described in the literature.

Ion Channel GIRK Neuroscience Cardiology

Validated Research Applications for N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide Based on Structural Evidence


Structure-Activity Relationship (SAR) Exploration of Kinase Inhibitor Chemotypes

As a thiophene amide derivative specifically covered by a patent on kinase inhibitors [1], this compound is ideally suited as a starting point or intermediate for synthesizing and testing novel analogs. Researchers can modify the 3-phenylpropanamide tail or the 4-chloro substituent to map the structural determinants of kinase binding and selectivity, contributing directly to medicinal chemistry campaigns.

Chemical Biology Probe for GIRK Channel Modulation

Based on class-level evidence that the dioxidotetrahydrothiophene scaffold is active at GIRK channels [2], this compound can serve as an advanced probe to differentiate the SAR of this target. Its structural divergence from the published pyrazole-acetamide ethers allows for investigation into the effects of a more elongated, lipophilic tail on channel activation, kinetics, and selectivity over related potassium channels.

Negative Control for Closely Related Sulfone-Containing Probes

Given its structural uniqueness, this compound can be employed as a matched negative control in experiments where a specific interaction of a closely related analog (e.g., a cyclopropanecarboxamide) is being studied . This application relies on its inability to engage the same target due to the bulk of the phenylpropyl group, which is a crucial use case for data validation in target engagement assays.

Synthetic Building Block for Diversified Compound Libraries

The 4-chloro-1,1-dioxidotetrahydrothiophen-3-amine core is a known building block . This pre-formed amide can be further derivatized through reactions on the phenyl ring or by modifying the sulfone, providing access to highly diversified, proprietary compound libraries for high-throughput screening against a broad range of biological targets.

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